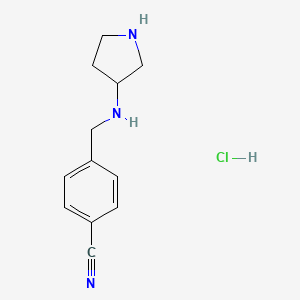

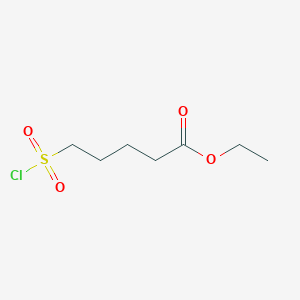

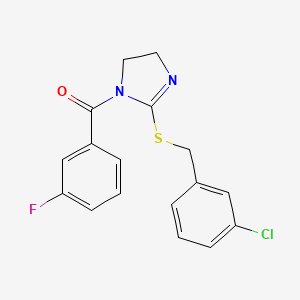

(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Evaluation

Piperazine derivatives have demonstrated significant pharmacological potential. The compound 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812) has been identified as a potent antidiabetic agent in rat models of diabetes, functioning through insulin secretion enhancement without alpha2 adrenoceptor blockage. Additional compounds in this series, such as PMS 847 (S-22068) and PMS 889 (S-22575), have shown strong antidiabetic activity without side effects or hypoglycemic effects, indicating their potential for clinical investigations (Le Bihan et al., 1999).

Anticonvulsant Activity

New series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have been synthesized and evaluated for anticonvulsant activities. Compounds like N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl]‐3‐benzhydrylpyrrolidine‐2,5‐dione monohydrochloride (11) and N‐[{4‐(3,4‐dichlorophenyl)piperazin‐1‐yl}ethyl]‐3‐methylpyrrolidine‐2,5‐dione monohydrochloride (18) were found to be effective in acute models of seizures and displayed a more beneficial protective index than well‐known antiepileptic drugs (Rybka et al., 2017).

Anti-Inflammatory and Antinociceptive Properties

Arylpiperazinylalkylpyridazinones and analogues have shown significant antinociceptive activity, with compounds such as 5a, 11c, 15a, 21, and 22 reducing abdominal constrictions in a writhing test by more than 50%. The mechanism of action for these compounds is suggested to involve the inhibition of noradrenaline reuptake (Cesari et al., 2006). Additionally, a series of 2‐, 4‐ or 2‐methyl‐6‐substituted xanthone derivatives containing selected piperazine moieties demonstrated significant anti‐arrhythmic activity and antihypertensive activity, further elucidating the therapeutic potential of piperazine derivatives (Marona et al., 2008).

Serotonin Receptor Activity

Research has indicated that mCPP, a mixed 5-HT2A/5-HT2B/5-HT2C receptor agonist, elicits penile erections in rats, an action mimicked by the selective 5-HT2C receptor agonist, RO 60-0175. This effect is dose-dependently abolished by novel 5-HT2B/5-HT2C receptor antagonists, providing pharmacological evidence that activation of 5-HT2C receptors mediates penile erections in rats, potentially offering a model for characterizing novel ligands at this site (Millan et al., 1997).

Neuropharmacology and Psychopharmacology

Studies have explored the effects of piperazine-derived drugs on dopamine and serotonin release in the rat brain, suggesting that their inhibitory effects on behaviors induced by phencyclidine (PCP) are partly mediated by inhibition of the increase in dopamine and serotonin release in the rat medial prefrontal cortex caused by PCP (Takahashi et al., 2001).

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-14-16(12-20-24-14)13-21-8-10-22(11-9-21)18(23)7-4-15-2-5-17(19)6-3-15/h2-7,12H,8-11,13H2,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOAISGUQMEYOT-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)